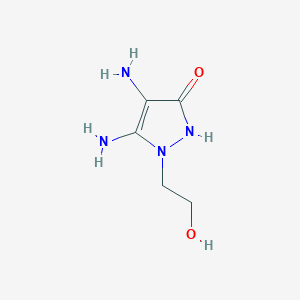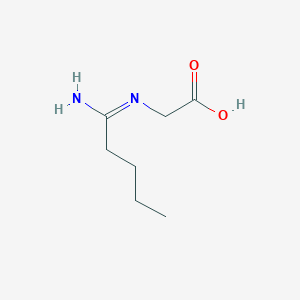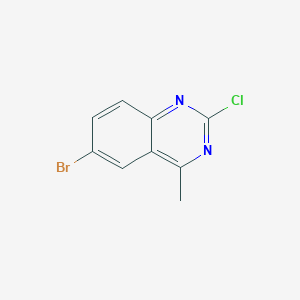
6-Bromo-2-chloro-4-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-bromo-2-chloro-4-methylquinazoline involves key steps that include bromination, chlorination, and the introduction of a methyl group onto the quinazoline nucleus. A noteworthy approach involves the condensation between β-keto esters and 4-bromoaniline, followed by cyclization via the Knorr reaction to yield 6-bromoquinolin-2(1H)-one, a closely related compound (N. Wlodarczyk et al., 2011).
Molecular Structure Analysis
The molecular structure of 6-bromo-2-chloro-4-methylquinazoline and related compounds has been elucidated through various analytical techniques. For example, the crystal structure analysis of a novel 6‑bromo‑2‑chloro‑quinazolin-4(3H)-one derivative highlighted its crystallization in the triclinic system, demonstrating the compound's distinct geometrical configuration and intermolecular interactions (O. Ouerghi et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 6-bromo-2-chloro-4-methylquinazoline include nucleophilic substitutions and interactions with various reagents. For instance, reactions with nucleophilic reagents can lead to the formation of derivatives with potential biological activity, as seen in the synthesis of 6-bromo-quinazoline derivatives (R. Kuryazov et al., 2010).
Wissenschaftliche Forschungsanwendungen
Knorr Synthesis and Chemical Characterization
6-Bromo-2-chloro-4-methylquinazoline is synthesized through a process involving condensation and the Knorr reaction, resulting in a three-step preparation with an overall yield of 48% from 4-bromoaniline. This study also explores the cyclization of certain anilides and reveals unexpected steric effects influencing this step, thereby enhancing the understanding of the chemical properties and synthesis of this compound (Wlodarczyk et al., 2011).
Application in Antimicrobial and Antimalarial Agents
Novel derivatives of 6-bromo-2-chloro-4-methylquinazoline have been synthesized, with structures confirmed through spectral data. These compounds have demonstrated antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum, indicating their potential application in treating infectious diseases (Parthasaradhi et al., 2015).
Biological Activities and Pharmaceutical Applications
Studies have synthesized and characterized various derivatives of 6-bromo-2-chloro-4-methylquinazoline, revealing significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This implies the potential of these compounds in developing new pharmaceuticals for a range of therapeutic applications (Sahu et al., 2008).
Crystal Structure Analysis for Drug Development
The crystal structure and molecular interactions of a novel derivative of 6-bromo-2-chloro-4-methylquinazoline have been analyzed, providing insights into its potential antibacterial activity and helping in the development of new compounds with enhanced therapeutic efficacy (Ouerghi et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning"1. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1.
Zukünftige Richtungen
Quinazoline derivatives, such as 6-Bromo-2-chloro-4-methylquinazoline, are being explored for their potential therapeutic applications in cancer treatment3. They are particularly promising in the treatment of bladder cancer3.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-4-methylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCVTTGAFBHALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570751 |
Source


|
| Record name | 6-Bromo-2-chloro-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-methylquinazoline | |
CAS RN |
175724-46-6 |
Source


|
| Record name | 6-Bromo-2-chloro-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

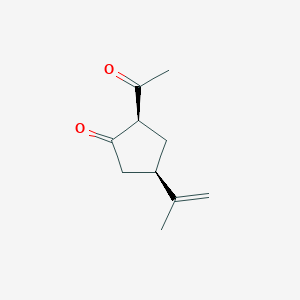
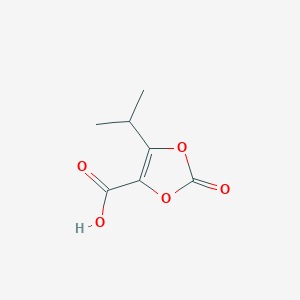
![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
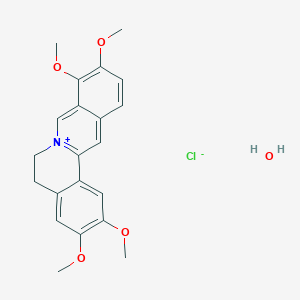
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
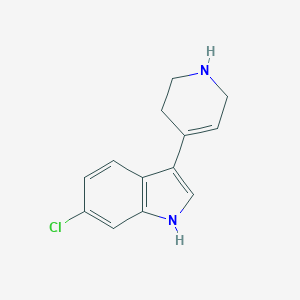
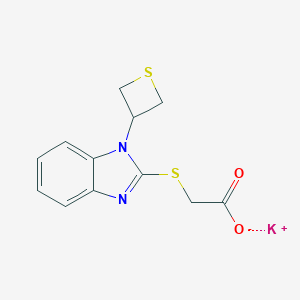
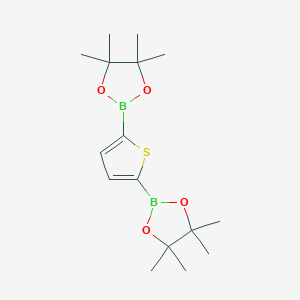
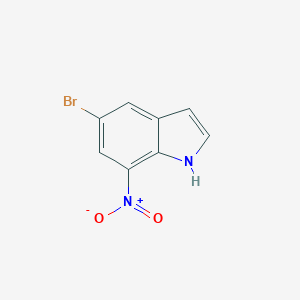
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
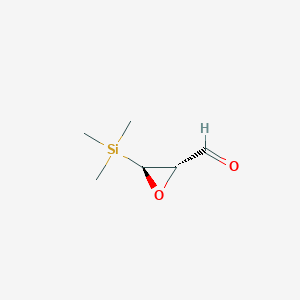
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
